REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:16])[CH2:7][CH2:6][C:5]([C:12](OC)=[O:13])([C:8]([O:10][CH3:11])=[O:9])[CH2:4][CH2:3]1.[H-].C([Al+]CC(C)C)C(C)C>C(OCC)C>[CH3:11][O:10][C:8]([C:5]1([CH:12]=[O:13])[CH2:6][CH2:7][C:2]([CH3:16])([CH3:1])[CH2:3][CH2:4]1)=[O:9] |f:1.2|
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Name
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|
Quantity
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5.23 g
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Type
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reactant
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Smiles
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CC1(CCC(CC1)(C(=O)OC)C(=O)OC)C
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Name
|
|
Quantity
|
30.6 mL
|
Type
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reactant
|
Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
|
250 mL
|
Type
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solvent
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Smiles
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C(C)OCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction mixture was quenched with a mixture of methanol (75 mL) and water (75 mL)
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Type
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FILTRATION
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Details
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The mixture was filtered through Celite@
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with diethyl ether (100 mL×5)
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Type
|
DRY_WITH_MATERIAL
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Details
|
was dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
was evaporated in vacuo
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |